

# In-Depth Technical Guide: Spectroscopic Data for CAS Number 5717-37-3

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## Compound of Interest

Compound Name: Ethyl 2-(triphenylphosphoranylidene)propionate

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 5717-37-3, identified as **Ethyl 2-(triphenylphosphoranylidene)propionate**. This phosphorus ylide is a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. A thorough understanding of its spectroscopic properties is essential for its correct identification, purity assessment, and for monitoring its reactions. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

## Compound Information

- CAS Number: 5717-37-3
- Chemical Name: Ethyl 2-(triphenylphosphoranylidene)propanoate
- Synonyms: (1-Carbethoxyethylidene)triphenylphosphorane, (1-Ethoxycarbonylethylidene)triphenylphosphorane, 2-(Triphenylphosphoranylidene)propionic Acid Ethyl Ester

- Molecular Formula:  $C_{23}H_{23}O_2P$
- Molecular Weight: 362.41 g/mol [1]
- Chemical Structure:

## Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data available for **Ethyl 2-(triphenylphosphoranylidene)propionate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both  $^1H$  and  $^{13}C$  NMR data have been reported for this compound.

### $^1H$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.80 - 7.40	m	15H	$(C_6H_5)_3P$
3.85	q	2H	$-O-CH_2-CH_3$
1.75	d	3H	$P=C-CH_3$
0.90	t	3H	$-O-CH_2-CH_3$

Note: The  $^1H$  NMR spectrum conforms to the proposed structure.[1] The chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.

### $^{13}C$ NMR Spectroscopic Data

Data for the  $^{13}C$  NMR spectrum of **Ethyl 2-(triphenylphosphoranylidene)propionate** is not readily available in the public domain. For structurally similar phosphorus ylides, the ylidic carbon ( $P=C$ ) typically resonates in the downfield region, often showing coupling to the phosphorus atom. The aromatic carbons of the phenyl groups would appear in the range of 120-140 ppm, and the ester group carbons would also have characteristic chemical shifts.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

### IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2970	Medium	Aliphatic C-H stretch
~1610	Strong	C=O stretch (ester)
~1435	Strong	P-Ph stretch
~1100	Strong	C-O stretch

Note: The IR spectrum shows characteristic absorption bands for the aromatic rings, the ester functional group, and the P-phenyl linkage.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
362	100	[M] <sup>+</sup> (Molecular Ion)
262	High	[(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> P] <sup>+</sup>
183	Medium	[(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> P] <sup>+</sup>
108	Medium	[C <sub>6</sub> H <sub>5</sub> P] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The mass spectrum is consistent with the molecular weight of the compound. The fragmentation pattern shows the characteristic loss of the ethyl propionate group and subsequent fragmentation of the triphenylphosphine moiety.

## Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of the solid **Ethyl 2-(triphenylphosphoranylidene)propionate** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- **$^1\text{H}$  NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).

### Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

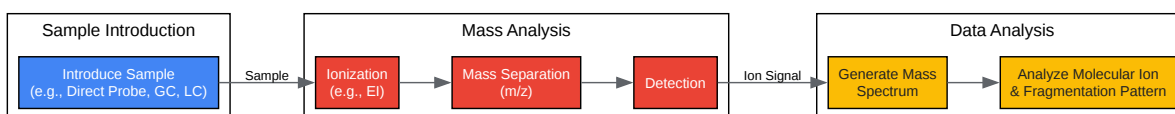
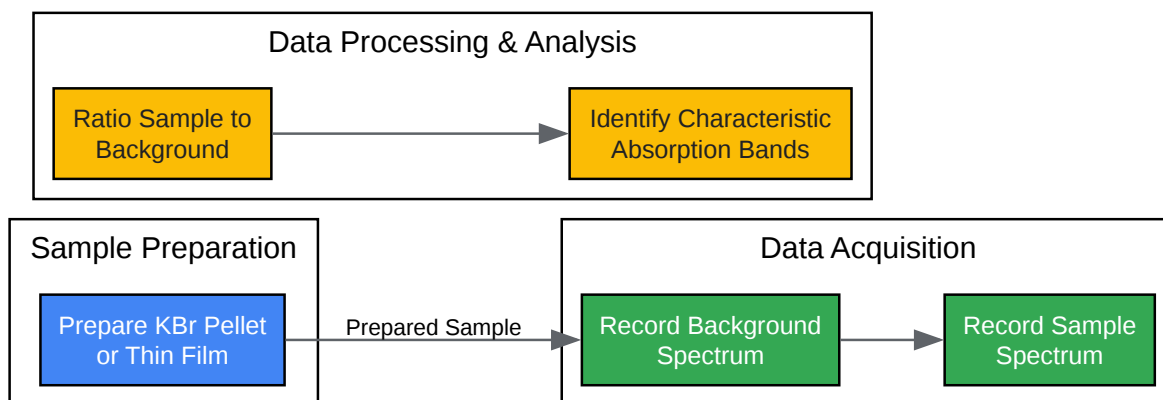
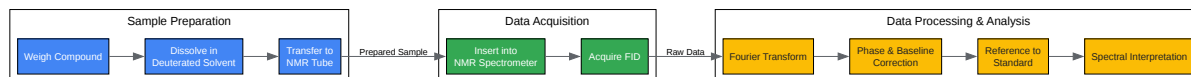
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS) Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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## References

- 1. [assets.thermofisher.com](https://assets.thermofisher.com) [assets.thermofisher.com]
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